(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with α-bromoketones under basic conditions, followed by nucleophilic substitution to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, fluorination, and cyclization steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine or fluorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives used. Generally, the compound can modulate biological activities by binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
- (5-Bromo-2-chloro-pyridin-3-yl)-methanol
- (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol
Comparison: Compared to these similar compounds, (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrFN2O |
---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
(5-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-6-2-1-3-7-11-5(4-13)8(10)12(6)7/h1-3,13H,4H2 |
InChI Key |
MWYPJYDOJSYCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)F)CO |
Origin of Product |
United States |
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